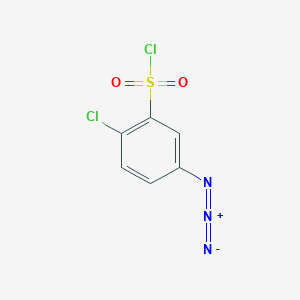

5-叠氮-2-氯苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Azido-2-chlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2N3O2S . It has a molecular weight of 252.07 .

Synthesis Analysis

The synthesis of azido-modified compounds, including 5-Azido-2-chlorobenzenesulfonyl chloride, often involves the use of azide-alkyne cycloaddition . This process is a key part of click chemistry, a type of chemical synthesis that is widely used due to its efficiency and versatility . The synthesis of 5’-azidoribonucleosides, which are related to 5-Azido-2-chlorobenzenesulfonyl chloride, has been reported for adenosine, cytidine, guanosine, and uridine . This results in a widely applicable one-pot methodology for the synthesis of these and related compounds .Molecular Structure Analysis

The molecular structure of 5-Azido-2-chlorobenzenesulfonyl chloride consists of six carbon atoms, three hydrogen atoms, two chlorine atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis

Azide-modified compounds, such as 5-Azido-2-chlorobenzenesulfonyl chloride, are important building blocks for RNA and DNA functionalization . They are used in click chemistry based on azide-alkyne cycloaddition . This type of reaction is often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .科学研究应用

Synthesis of 5’-Azido-5’-deoxyribonucleosides

The compound has been employed in the one-pot synthesis of 5’-azidoribonucleosides, including adenosine, cytidine, guanosine, and uridine. These modified nucleosides serve as crucial intermediates in nucleic acid research and drug development . The efficient conversion of alcohols to azides using this method provides an alternative to more challenging reactions like the Mitsunobu reaction.

Click Chemistry and Bioconjugation

Azide-modified compounds are valuable for click chemistry, specifically azide-alkyne cycloaddition. Researchers use this reaction to functionalize RNA and DNA, enabling site-specific labeling, bioorthogonal conjugation, and drug delivery . The azide group in 5-Azido-2-chlorobenzenesulfonyl chloride can participate in such click reactions.

安全和危害

The safety data sheet for 2-Chlorobenzenesulfonyl chloride, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

Azide-modified compounds, such as 5-Azido-2-chlorobenzenesulfonyl chloride, have a wide range of applications in organic synthesis . They are used to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . As the discovery of pharmacological targets increases, the demand for synthetic analogs of nucleic acid monomers and oligomers will be emphasized . Therefore, the future directions of 5-Azido-2-chlorobenzenesulfonyl chloride and related compounds are likely to involve further exploration of their synthetic and therapeutic relevance .

属性

IUPAC Name |

5-azido-2-chlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O2S/c7-5-2-1-4(10-11-9)3-6(5)14(8,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPQWHOGPNZMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azido-2-chlorobenzenesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2508514.png)

![methyl 2-({[7-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2508515.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)